

Sophoraflavanone G: A Deep Dive into its Structure-Activity Relationship

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Compound of Interest

Compound Name: Sophoraflavanone I

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For Researchers, Scientists, and Drug Development Professionals

Sophoraflavanone G (SFG), a prenylated flavonoid predominantly isolated from the roots of *Sophora flavescens*, has emerged as a molecule of significant interest in the scientific community. Its diverse pharmacological profile, encompassing antimicrobial, anti-inflammatory, anticancer, and enzyme-inhibiting properties, makes it a compelling candidate for drug discovery and development. This technical guide provides an in-depth analysis of the core structure-activity relationships (SAR) of Sophoraflavanone G, offering a foundational understanding for researchers aiming to leverage its therapeutic potential.

Core Structural Features and Their Significance

Sophoraflavanone G is a flavanone characterized by a C-8 lavandulyl group and a specific hydroxylation pattern on its A and B rings. These structural motifs are pivotal to its biological activities. The lavandulyl group, a bulky and lipophilic moiety, is consistently implicated in the molecule's ability to interact with and disrupt cellular membranes, a key mechanism in its antimicrobial action. Furthermore, the number and position of hydroxyl groups on the flavonoid backbone are critical for its antioxidant properties and its interactions with various protein targets.

Antibacterial Activity: Structure-Activity Relationship

The antibacterial efficacy of Sophoraflavanone G is one of its most well-documented attributes, particularly against multidrug-resistant pathogens like methicillin-resistant *Staphylococcus aureus* (MRSA).

The primary mechanism of SFG's antibacterial action is the disruption of the bacterial cell membrane's integrity and biosynthesis.[1] The lipophilic lavandulyl group is crucial for this activity, as it enhances the molecule's affinity for the lipid bilayer of the cell membrane.[2] Studies have shown that SFG can reduce the fluidity of both the outer and inner layers of bacterial membranes.[3] A comparison with naringenin, a flavonoid lacking the 8-lavandulyl and 2'-hydroxyl groups, revealed that significantly higher concentrations of naringenin were required to achieve a similar membrane fluid-reducing effect, underscoring the importance of the lavandulyl group.[3]

SFG has also been shown to inhibit bacterial cell wall synthesis and prevent the formation of biofilms.[1] Its synergistic effects with conventional antibiotics are of particular note. For instance, in the presence of sub-inhibitory concentrations of SFG, the minimum inhibitory concentration (MIC) of gentamicin against *S. aureus* was significantly reduced.[4] A similar synergistic effect has been observed with ampicillin and oxacillin against MRSA.[5]

Quantitative Data: Antibacterial Activity

Bacterial Strain	Activity Metric	Value (µg/mL)	Reference
Methicillin-resistant S. aureus (MRSA) (21 strains)	MIC	3.13 - 6.25	[1]
Methicillin-resistant S. aureus (MRSA) (10 clinical isolates)	MIC	0.5 - 8	[5]
Staphylococcus aureus	MIC of Gentamicin (alone)	32	[4]
Staphylococcus aureus	MIC of Gentamicin (with 0.03 µg/mL SFG)	8	[4]
mutans streptococci (16 strains)	MBC	0.5 - 4	[6]
Enterococcus faecium	MIC	6.25 - 12.5	[7]
Enterococcus faecium	MBC	12.5	[7]

Experimental Protocols: Antibacterial Activity Assessment

Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Determination (Broth Microdilution Method):

- Preparation of Bacterial Inoculum: Bacterial strains are cultured on an appropriate agar medium. A few colonies are then transferred to a sterile broth and incubated to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5×10^8 CFU/mL). The inoculum is then diluted to the final required concentration (e.g., 5×10^5 CFU/mL).
- Preparation of Sophoraflavanone G Dilutions: A stock solution of Sophoraflavanone G is prepared in a suitable solvent (e.g., DMSO). Serial two-fold dilutions are then made in a 96-well microtiter plate using cation-adjusted Mueller-Hinton broth.

- **Inoculation and Incubation:** Each well is inoculated with the prepared bacterial suspension. The microtiter plate is then incubated at 37°C for 18-24 hours.
- **MIC Determination:** The MIC is defined as the lowest concentration of Sophoraflavanone G that completely inhibits visible bacterial growth.
- **MBC Determination:** An aliquot from the wells showing no visible growth is sub-cultured onto an appropriate agar medium. The plates are incubated at 37°C for 24 hours. The MBC is the lowest concentration that results in a $\geq 99.9\%$ reduction in the initial inoculum count.

Checkerboard Assay for Synergy Testing:

- **Preparation of Drug Dilutions:** Two-fold serial dilutions of Sophoraflavanone G and a second antimicrobial agent (e.g., ampicillin) are prepared along the x and y axes of a 96-well microtiter plate, respectively.
- **Inoculation and Incubation:** Each well is inoculated with the prepared bacterial suspension and the plate is incubated as described for the MIC assay.
- **Data Analysis:** The Fractional Inhibitory Concentration (FIC) index is calculated for each combination. The FIC is the sum of the MIC of each drug in combination divided by the MIC of each drug alone. An FIC index of ≤ 0.5 is considered synergistic, > 0.5 to < 4 is additive or indifferent, and ≥ 4 is antagonistic.

Anti-inflammatory Activity: Structure-Activity Relationship

Sophoraflavanone G exerts its anti-inflammatory effects through multiple mechanisms, primarily by modulating key signaling pathways involved in the inflammatory response.^{[8][9]}

The lavandulyl group at C-8 is also important for its anti-inflammatory properties. Among 19 prenylated flavonoids tested, Sophoraflavanone G was the most potent inhibitor of cyclooxygenase-1 (COX-1) and 5-lipoxygenase (5-LOX), enzymes involved in the production of pro-inflammatory eicosanoids.^[10] The presence of this bulky side chain likely contributes to a better fit within the active sites of these enzymes.

SFG has been shown to inhibit the production of nitric oxide (NO) and prostaglandin E2 (PGE2) in lipopolysaccharide (LPS)-stimulated macrophages by down-regulating the expression of inducible nitric oxide synthase (iNOS) and COX-2.[11] This inhibition is mediated through the suppression of the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways.[11] Furthermore, SFG can target the PI3K/Akt and JAK/STAT signaling pathways, which are also crucial in regulating inflammation.[9]

Quantitative Data: Anti-inflammatory Activity

Cell Line/Model	Parameter	Concentration/Dose	Effect	Reference
RAW 264.7 cells	PGE2 production inhibition	1 - 50 μM	Inhibition of COX-2 down-regulation	[10]
RAW 264.7 cells	Pro-inflammatory cytokine inhibition	2.5 - 20 μM	Decreased IL-1β, IL-6, and TNF-α	[11]
Mouse croton oil-induced ear edema	Topical administration	10 - 250 μg/ear	Anti-inflammatory activity	[10]
Rat carrageenan paw edema	Oral administration	2 - 250 mg/kg	Anti-inflammatory activity	[10]

Experimental Protocols: Anti-inflammatory Activity Assessment

Inhibition of NO Production in Macrophages:

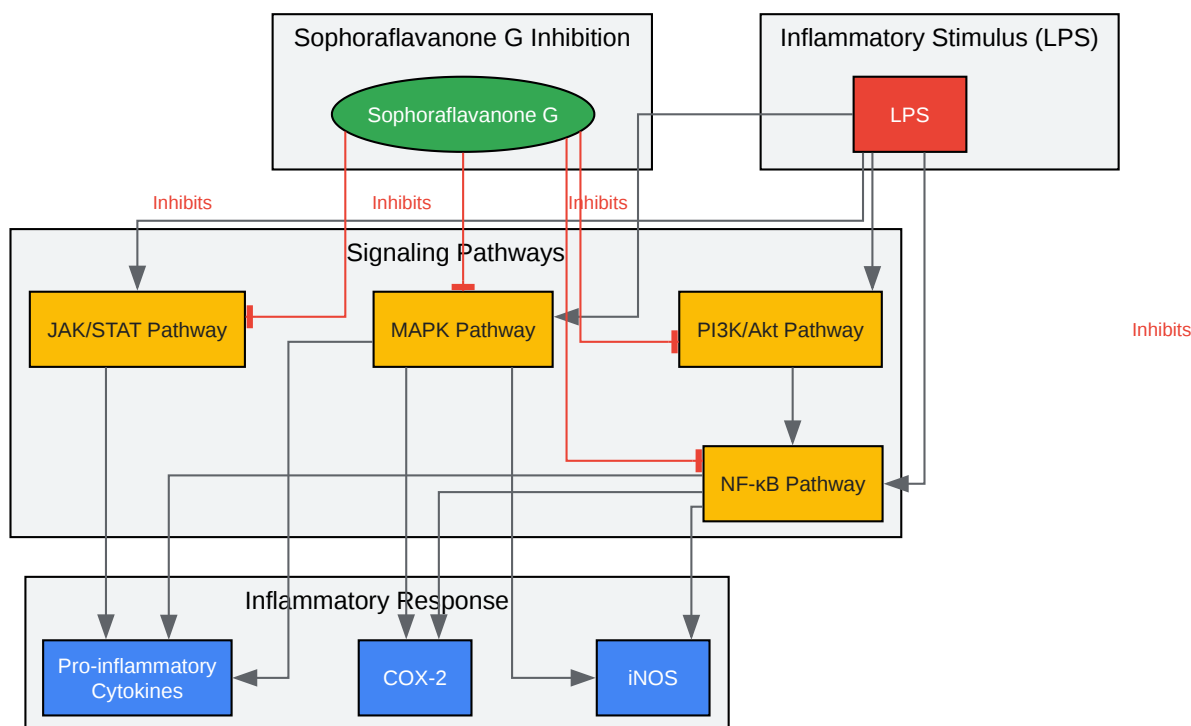
- Cell Culture: RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% FBS and antibiotics.
- Treatment: Cells are pre-treated with various concentrations of Sophoraflavanone G for 1 hour.

- **Stimulation:** Inflammation is induced by adding lipopolysaccharide (LPS; e.g., 1 µg/mL) and incubating for 24 hours.
- **NO Measurement:** The concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent. Absorbance is read at 540 nm.

Western Blot Analysis for Inflammatory Proteins (iNOS, COX-2):

- **Cell Lysis:** After treatment and stimulation as described above, cells are washed with PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.
- **Protein Quantification:** The total protein concentration in the cell lysates is determined using a BCA protein assay kit.
- **SDS-PAGE and Electrotransfer:** Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.
- **Immunoblotting:** The membrane is blocked and then incubated with primary antibodies against iNOS, COX-2, and a loading control (e.g., β-actin). After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
- **Detection:** The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Signaling Pathway Diagrams



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Caption: Sophoraflavanone G inhibits inflammatory responses by targeting multiple signaling pathways.

Anticancer Activity: Structure-Activity Relationship

Sophoraflavanone G has demonstrated cytotoxic activity against a range of cancer cell lines, including leukemia, breast cancer, and lung cancer.[8] Its anticancer effects are multifaceted, involving the induction of apoptosis, cell cycle arrest, and inhibition of metastasis.[6][12]

The lavandulyl group is also considered essential for its apoptogenic activity.[13] SFG induces apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. It has been shown to increase the expression of pro-apoptotic proteins like Bax and decrease the expression of anti-apoptotic proteins like Bcl-2 and Bcl-xL.[12] This leads to the release of cytochrome c from the mitochondria and the activation of caspases.

Furthermore, SFG can suppress cancer cell migration and invasion by inhibiting the MAPK signaling pathway.[12] In triple-negative breast cancer, it has been shown to inactivate the EGFR-PI3K-AKT signaling pathway.[12]

Quantitative Data: Anticancer and Antimalarial Activity

Activity	Cell Line/Organism	Metric	Value	Reference
Antimalarial	Plasmodium falciparum	EC50	2.6×10^{-6} M	[14]

Experimental Protocols: Anticancer Activity Assessment

MTT Assay for Cell Viability:

- **Cell Seeding:** Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.
- **Treatment:** The cells are treated with various concentrations of Sophoraflavanone G for a specified period (e.g., 24, 48, or 72 hours).
- **MTT Addition:** MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and the plate is incubated for 2-4 hours to allow the formation of formazan crystals.
- **Solubilization:** The formazan crystals are dissolved by adding a solubilizing agent (e.g., DMSO or isopropanol).
- **Absorbance Measurement:** The absorbance is measured at a wavelength of 570 nm. Cell viability is expressed as a percentage of the untreated control.

Flow Cytometry for Apoptosis Analysis (Annexin V/PI Staining):

- **Cell Treatment:** Cells are treated with Sophoraflavanone G as described above.
- **Cell Harvesting and Staining:** Both floating and adherent cells are collected, washed with PBS, and then resuspended in Annexin V binding buffer. Annexin V-FITC and propidium

iodide (PI) are added, and the cells are incubated in the dark.

- **Flow Cytometry Analysis:** The stained cells are analyzed using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

Enzyme Inhibition: Structure-Activity Relationship

Sophoraflavanone G has been identified as an inhibitor of several enzymes, with the lavandulyl group playing a key role in its inhibitory potency.

It is a potent inhibitor of fatty acid synthase (FAS), an enzyme overexpressed in many cancer cells.[\[15\]](#) Molecular docking studies have revealed that the lavandulyl group significantly contributes to the binding affinity of SFG to the FAS enzyme.[\[15\]](#) The degree of hydroxylation on the B-ring has also been shown to be proportional to FAS inhibitory activity.[\[15\]](#)

SFG also inhibits α -glucosidase, an enzyme involved in carbohydrate digestion.[\[16\]](#)

Lavandulylated flavanones, in general, show strong α -glucosidase inhibitory activities.[\[16\]](#)

Quantitative Data: Enzyme Inhibition

Enzyme	Metric	Value	Reference
Fatty Acid Synthase (FAS)	IC50	$6.7 \pm 0.2 \mu\text{M}$	[15]
α -glucosidase	IC50	$37 \mu\text{M}$	[16]

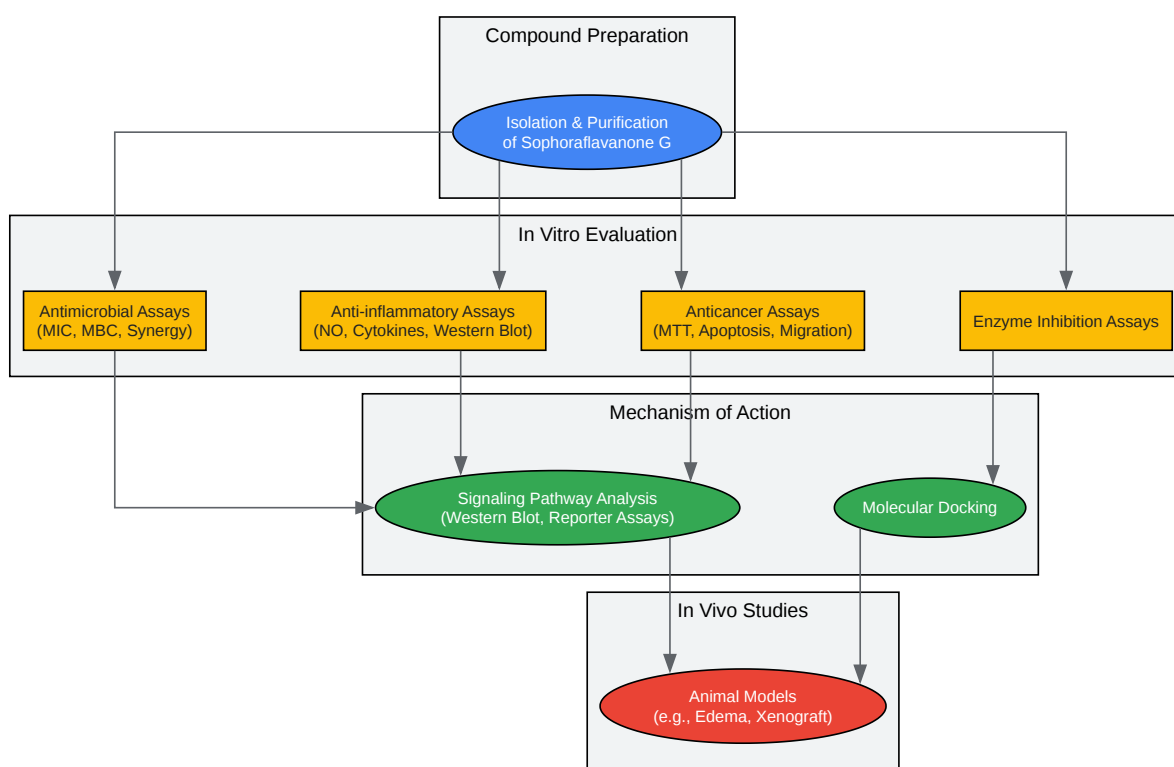
Experimental Protocols: Enzyme Inhibition Assays

Fatty Acid Synthase (FAS) Inhibition Assay:

- **Enzyme Preparation:** Purified FAS enzyme is used.
- **Reaction Mixture:** The assay is typically performed in a reaction buffer containing acetyl-CoA, malonyl-CoA (with a radiolabel such as $[3\text{H}]$), and NADPH.
- **Inhibition Study:** The enzyme is pre-incubated with various concentrations of Sophoraflavanone G.

- **Reaction Initiation and Termination:** The reaction is initiated by the addition of the substrates and incubated at 37°C. The reaction is stopped by the addition of a strong base.
- **Quantification:** The radiolabeled fatty acids produced are extracted and quantified using liquid scintillation counting. The IC50 value is calculated from the dose-response curve.

General Experimental Workflow



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Caption: A general workflow for the biological evaluation of Sophoraflavanone G.

Conclusion

The structure-activity relationship of Sophoraflavanone G is fundamentally linked to its prenyl (lavandulyl) and hydroxyl substitutions. The lavandulyl group at the C-8 position is a key determinant of its bioactivity, significantly enhancing its lipophilicity and facilitating its interaction

with cellular membranes and enzyme active sites. The hydroxylation pattern on the flavanone core also plays a crucial role in modulating its various pharmacological effects. A comprehensive understanding of these SAR principles is vital for the rational design of novel Sophoraflavanone G analogs with improved potency, selectivity, and pharmacokinetic properties, paving the way for the development of new therapeutic agents.

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